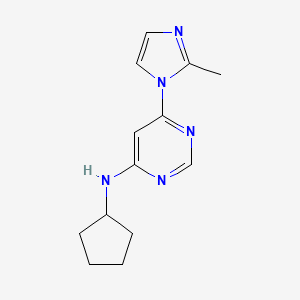

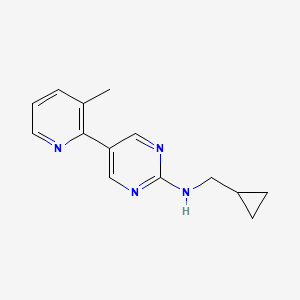

N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, and four hydrogen atoms . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products such as histidine, purine, and histamine .

Synthesis Analysis

Imidazole compounds can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A variety of synthetic routes have been reported for imidazole and its derivatives . For instance, Patel et al. synthesized a compound with a similar structure, 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo .Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine” likely includes a pyrimidine ring fused to an imidazole ring, similar to the structure of 6-aminopurines . The imidazole ring is amphoteric, showing both acidic and basic properties, and can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions. For instance, they can undergo electrophilic substitution due to the presence of excessive π-electrons . They can also interact with biopolymers of the living system due to their structural similarity to naturally occurring nucleotides .Applications De Recherche Scientifique

Therapeutic Potential

Imidazole-containing compounds have been found to exhibit a wide range of biological activities. They can act as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic agents . Therefore, “N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine” could potentially be used in the development of new drugs with these therapeutic effects.

Antitubercular Activity

Imidazole derivatives have been evaluated for their antitubercular activity against Mycobacterium tuberculosis . Given the presence of the imidazole ring in “N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine”, this compound could potentially be used in the treatment of tuberculosis.

Photoluminescent Applications

Compounds containing imidazole have been studied for their photoluminescent properties . This suggests that “N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine” could potentially be used in applications such as white-light emission, bioimaging, sensing, and photocatalysis.

Synthesis of Functional Molecules

Imidazole is a key component in the synthesis of functional molecules used in a variety of everyday applications . Therefore, “N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine” could be used in the synthesis of such molecules.

Industrial Applications

Imidazole and its derivatives have been used in the production of dyestuffs, sanitizers, corrosion inhibitors, antioxidants, and copolymers . This suggests potential industrial applications for “N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine”.

Development of Novel Drugs

Given the high chemotherapeutic values of drugs containing heterocyclic nuclei , “N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine” could be used in the development of novel drugs to overcome current public health problems.

Orientations Futures

Imidazole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary, and heterocyclic compounds, including imidazole derivatives, can provide high chemotherapeutic values .

Mécanisme D'action

Target of Action

Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure . They are key components in many functional molecules used in pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a broad range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a diverse range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

Propriétés

IUPAC Name |

N-cyclopentyl-6-(2-methylimidazol-1-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5/c1-10-14-6-7-18(10)13-8-12(15-9-16-13)17-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSYWKXPXCJQKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=NC(=C2)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B6441243.png)

![5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine](/img/structure/B6441257.png)

![6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine](/img/structure/B6441265.png)

![3-fluoro-1-[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441293.png)

![3-fluoro-1-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441309.png)

![4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6441311.png)

![2-cyclopropyl-4-(difluoromethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441327.png)

![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6441330.png)

![6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6441336.png)